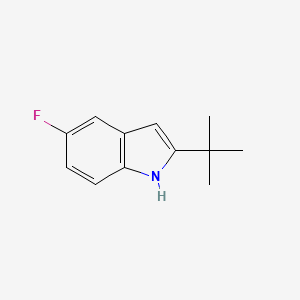

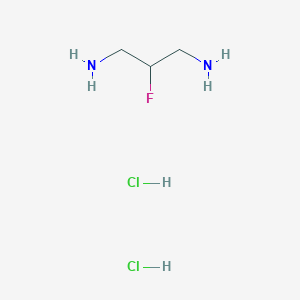

2-(tert-Butyl)-5-fluoro-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

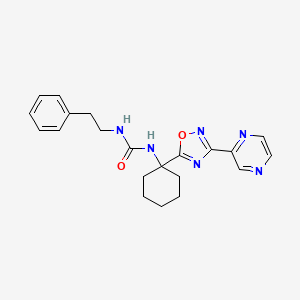

“2-(tert-Butyl)-5-fluoro-1H-indole” likely refers to a compound that is part of the indole family, which are aromatic heterocyclic organic compounds. This particular compound appears to have a tert-butyl group and a fluorine atom attached to the indole structure .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, tert-butyl-substituted compounds have been synthesized through reactions involving tert-butyl alcohol .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve an indole core structure with a tert-butyl group and a fluorine atom attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Tert-butyl groups are known to participate in various reactions, including oxidation and elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Tert-butyl groups generally increase the hydrophobicity of compounds, and the presence of a fluorine atom could influence the compound’s reactivity .科学的研究の応用

Electrophilic Fluorination for Oxindole Derivatives One notable application involves the direct conversion of indoles to 3,3-difluoro-2-oxindoles via electrophilic fluorination using N-fluorobenzenesulfonimide as a mild fluorinating agent. This method provides a straightforward approach to synthesizing difluoro-oxindole derivatives, which are valuable in medicinal chemistry and organic synthesis (Lim et al., 2012).

Transition Metal-Free Amination Another significant application is the transition metal-free amination of aryl chlorides, enabling the synthesis of indoles and anilines. This process highlights a method for constructing N-substituted 2,3-dihydroindoles and pharmacologically interesting indoles from simple substrates, demonstrating the compound's utility in facilitating novel organic transformations (Beller et al., 2001).

Photocatalytic Dearomative Cycloaddition The photocatalytic dearomative intermolecular [2 + 2] cycloaddition of heterocycles, including indoles, showcases a strategy for building molecular complexity. This method produces sp3-rich cyclobutane-fused scaffolds, demonstrating the role of tert-butyloxycarbonyl-protected indole derivatives in drug discovery programs (Oderinde et al., 2020).

Fluorophoric Derivatives via Skeletal Rearrangement Research also includes the skeletal rearrangement of 3-(tert-butylperoxy)indolin-2-one using a tin catalyst, leading to the production of fluorophoric (Z)-2-arylidene and alkylidene-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. This innovative approach underscores the potential of 2-(tert-Butyl)-5-fluoro-1H-indole derivatives in the development of new fluorophores for biochemical applications (Chaudhari et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

2-tert-butyl-5-fluoro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVBYUBGAKSMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Phenoxyacetyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2658237.png)

![N-(4-chlorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2658247.png)

![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2658249.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2658253.png)